molecular formula C7H3BrF4S B13429264 2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene

2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene

Cat. No.: B13429264
M. Wt: 275.06 g/mol
InChI Key: VYCXIAYZWPPRNX-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene is a halogenated aromatic compound featuring a trifluoromethylsulfanyl (-SCF₃) substituent, bromine, and fluorine at positions 3, 2, and 1, respectively.

Properties

Molecular Formula

C7H3BrF4S

Molecular Weight

275.06 g/mol

IUPAC Name

2-bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H3BrF4S/c8-6-4(9)2-1-3-5(6)13-7(10,11)12/h1-3H

InChI Key

VYCXIAYZWPPRNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-fluoro-3-(trifluoromethylsulfanyl)benzene using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for the oxidation of the trifluoromethylsulfanyl group.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

    Oxidation Products: Sulfoxides and sulfones are the major products formed during oxidation reactions.

Scientific Research Applications

2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene is an organic compound with a benzene ring and bromine, fluorine, and trifluoromethylsulfanyl functional groups attached to it. It has a molecular formula of C7H3BrF4S and a molecular weight of approximately 275.06 g/mol. The presence of electronegative groups gives it distinct chemical properties, making it useful in various fields, including pharmaceuticals and materials science.

Scientific Research Applications
this compound is a building block in the creation of novel pharmaceuticals. It is used as an intermediate in organic synthesis to create more complex molecules.

The trifluoromethylsulfenyl group enhances the pharmacokinetic properties of bioactive compounds because of its high lipophilicity, enabling compounds to pass through cell membranes more readily . Examples of biologically active compounds containing aryl trifluoromethylthioethers include toltrazuril, an antiparasitic agent, and tiflorex, an appetite suppressant . Aryl trifluoromethylthioethers can also be precursors for synthesizing sulfoxides or sulfones such as fipronil, an insecticide .

2-Bromo-1-fluoro-3-(trifluoromethylsulfonyl)benzene has potential applications because its unique electronic characteristics make it valuable in research settings. Interaction studies are essential for understanding its reactivity and potential biological effects. Preliminary investigations into its interactions with biological macromolecules may reveal insights into its mechanism of action and therapeutic potential. This could involve studying its binding affinity to various enzymes or receptors, which is crucial for drug development.

Several compounds share structural similarities with this compound. These include:

  • 1-Bromo-4-(trifluoromethyl)benzene (similarity index 0.92)
  • 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene (similarity index 0.92)
  • 2-Bromo-4-fluorobenzotrifluoride (similarity index 0.91)
  • 2-Bromo-6-fluorobenzotrifluoride (similarity index 0.87)
  • 3-Bromo-2-fluorobenzotrifluoride (similarity index 0.85)

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in nucleophilic substitution reactions, the electron-withdrawing effects of the fluorine and trifluoromethylsulfanyl groups make the aromatic ring more susceptible to nucleophilic attack . The bromine atom, being a good leaving group, facilitates the substitution process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoromethylsulfanyl vs. Trifluoromethanesulfonate

A key distinction lies in the substituent at position 3. The trifluoromethylsulfanyl group (-SCF₃) in the target compound differs markedly from the trifluoromethanesulfonate (-OSO₂CF₃) group in 3-bromophenyl trifluoromethanesulfonate and 4-bromophenyl trifluoromethanesulfonate ().

  • Electronic Effects : The -SCF₃ group is moderately electron-withdrawing due to sulfur’s polarizability, whereas -OSO₂CF₃ is a strong electron-withdrawing and leaving group, making sulfonate esters more reactive in nucleophilic substitution reactions.
  • Stability : Sulfonate esters (e.g., CAS RN 66107-31-1 and 66107-30-0) are prone to hydrolysis under basic conditions, while -SCF₃ derivatives exhibit greater hydrolytic stability.
Parameter 2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene 3-Bromophenyl Trifluoromethanesulfonate 4-Bromophenyl Trifluoromethanesulfonate
Substituent at C3 -SCF₃ -OSO₂CF₃ -OSO₂CF₃
Molecular Weight ~277.07 (calculated) 305.07 305.07
Reactivity Moderate electrophilicity High (leaving group ability) High (leaving group ability)
Price (1g) N/A ¥8,500 N/A

Functional Group Comparison: Trifluoromethylsulfanyl vs. Methoxyethenyl

2-Bromo-1-fluoro-3-(2-methoxyethenyl)benzene (CAS 2369638-33-3, ) replaces -SCF₃ with a methoxyethenyl (-CH₂CH₂OCH₃) group:

  • Electronic Profile : The methoxyethenyl group is electron-donating via resonance, contrasting with the electron-withdrawing -SCF₃. This significantly alters electrophilic substitution patterns.
  • Applications : Methoxyethenyl derivatives may serve as intermediates in coupling reactions (e.g., Heck reactions), while -SCF₃-containing compounds are valued for their lipophilicity in medicinal chemistry.
Parameter This compound 2-Bromo-1-fluoro-3-(2-methoxyethenyl)benzene
Substituent at C3 -SCF₃ -CH₂CH₂OCH₃
Molecular Weight ~277.07 231.06
Purity N/A ≥95%
Synthetic Utility Cross-coupling, fluorinated building block Olefin metathesis, polymer chemistry

Positional Isomerism: Bromine Placement

The position of bromine impacts regioselectivity. In 4-bromophenyl trifluoromethanesulfonate (CAS RN 66107-30-0), bromine at C4 creates steric hindrance distinct from the target compound’s C2 bromine. Meta-substitution (C3 in sulfonate esters vs. C1 fluorine in the target compound) further modulates electronic effects.

Research Findings and Industrial Relevance

  • Sulfonate Esters : Widely used as arylating agents due to their leaving group capability. Their high cost (e.g., ¥29,000/5g for 3-bromophenyl trifluoromethanesulfonate) reflects specialized applications.
  • Methoxyethenyl Derivatives : Lower molecular weight and electron-rich nature make them suitable for lightweight polymer synthesis.
  • Target Compound : The -SCF₃ group enhances metabolic stability and membrane permeability, making it valuable in drug discovery, though direct studies are absent in the provided evidence.

Biological Activity

2-Bromo-1-fluoro-3-(trifluoromethylsulfanyl)benzene is an organofluorine compound characterized by its unique combination of halogen and trifluoromethylsulfanyl functional groups. This compound, with the molecular formula C7H3BrF4SC_7H_3BrF_4S and a molecular weight of approximately 275.06 g/mol, is of significant interest in medicinal chemistry and materials science due to its potential biological activities and reactivity.

Structure and Properties

The presence of electronegative groups such as bromine, fluorine, and trifluoromethylsulfanyl enhances the compound's lipophilicity and biological activity. These properties make it a suitable candidate for further pharmacological studies.

PropertyValue
Molecular FormulaC7H3BrF4SC_7H_3BrF_4S
Molecular Weight275.06 g/mol
IUPAC NameThis compound
AppearanceLiquid

Biological Activity

While specific biological activity data for this compound is limited, compounds with similar structures have demonstrated significant pharmacological properties. Research indicates that halogenated aromatic compounds can interact with various biological targets, including enzymes and receptors, potentially leading to therapeutic effects.

The mechanism of action for compounds like this compound may involve:

  • Enzyme inhibition : The compound may bind to active sites on enzymes, inhibiting their function.
  • Receptor modulation : It may interact with specific receptors, altering signaling pathways.
  • Redox reactions : The trifluoromethylsulfanyl group can participate in redox reactions, influencing cellular processes.

Case Studies

Research on structurally similar compounds provides insight into the potential biological activities of this compound:

  • Halogenated Aromatic Compounds : Studies have shown that halogenated derivatives often exhibit antimicrobial properties. For instance, compounds with bromine substitutions have been noted for their effectiveness against various pathogens .
  • Pharmacological Applications : A review highlighted the use of fluorinated compounds in drug design, emphasizing their role in enhancing metabolic stability and bioavailability .
  • Enzyme Interactions : Preliminary investigations into related compounds suggest that they may inhibit key enzymes involved in metabolic pathways, indicating a potential for therapeutic applications .

Research Findings

Recent studies have focused on the synthesis and characterization of similar compounds, revealing insights into their biological interactions:

Study FocusFindings
Synthesis MethodsVarious methods including electrophilic substitution have been explored .
Biological InteractionsSimilar compounds showed significant binding affinities to target enzymes .

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